Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of esters and contains an oxetane ring (a four-membered cyclic ether) attached to a benzoate group.
- The compound is used in various scientific and industrial applications due to its unique structure.
Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride: CH3OC(O)C6H4CH2N(CH2CH2O)2HCl
.Preparation Methods
Synthetic Routes: The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol and subsequent treatment with hydrochloric acid.
Reaction Conditions: The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or precipitation.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mechanism of Action
- The exact mechanism of action is not well-documented, but it likely involves interactions with cellular targets due to its structural features.
- Further research is needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
- Similar compounds include other esters, oxetanes, and benzoates.
Uniqueness: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride stands out due to its combination of an oxetane ring and a benzoate group.
Remember that this compound’s applications and mechanisms are still an active area of research, and scientists continue to explore its potential
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-(3-aminooxetan-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H |
InChI Key |
SXIRWZDZDKOEQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl |
Origin of Product |
United States |
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